molecular formula C16H14N2O2 B5166765 3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B5166765
M. Wt: 266.29 g/mol
InChI Key: KWGCWJOFSCJHJP-UHFFFAOYSA-N
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Description

3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered interest for its potential biological activities and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-methoxyaniline with isatin under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

3-[(4-methoxyphenyl)iminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-12-8-6-11(7-9-12)17-10-14-13-4-2-3-5-15(13)18-16(14)19/h2-10,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCWJOFSCJHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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